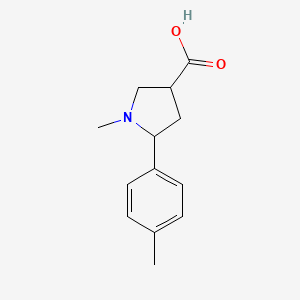
1-Methyl-5-(p-tolyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(p-tolyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
The synthesis of 1-Methyl-5-(p-tolyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of p-tolylacetic acid with methylamine, followed by cyclization to form the pyrrolidine ring. The reaction conditions typically include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to ensure consistent product quality and reduce production costs.
化学反应分析
1-Methyl-5-(p-tolyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or p-tolyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
科学研究应用
1-Methyl-5-(p-tolyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications. Its versatility makes it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Methyl-5-(p-tolyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Researchers continue to study its mechanism of action to better understand its potential therapeutic benefits and optimize its use in various fields.
相似化合物的比较
1-Methyl-5-(p-tolyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but contains an additional oxo group, which may alter its chemical reactivity and biological activity.
5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid: This compound lacks the methyl group, which may affect its solubility and interaction with biological targets.
1-Methyl-2-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid: This compound has a different substitution pattern, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
1-methyl-5-(4-methylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-9-3-5-10(6-4-9)12-7-11(13(15)16)8-14(12)2/h3-6,11-12H,7-8H2,1-2H3,(H,15,16) |
InChI 键 |
PMZAEKUGYPJACC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2CC(CN2C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


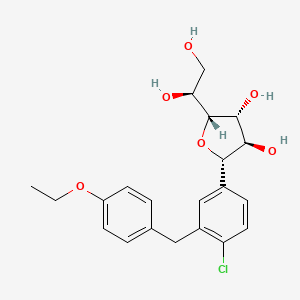
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
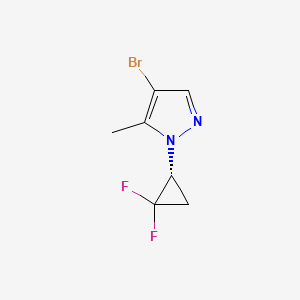
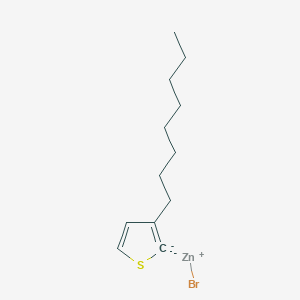
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)

![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)

![4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14888287.png)

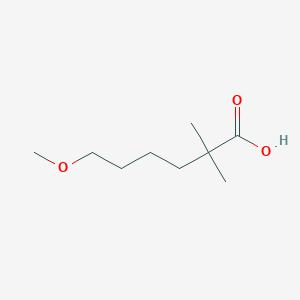
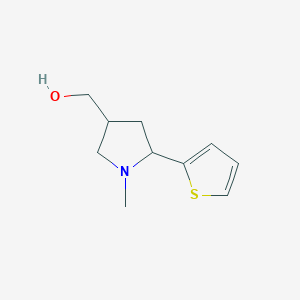
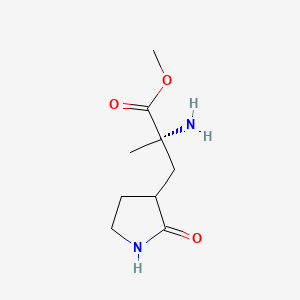
![1-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B14888312.png)
